Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate
Description
Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate is a bicyclic ester characterized by a spirocyclic system where two oxygen atoms bridge a six-membered and a two-membered ring (spiro index [2.6]). The compound features an ethyl ester group at position 2, contributing to its hydrophobicity and reactivity.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 1,7-dioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-2-13-9(11)8-10(14-8)4-3-6-12-7-5-10/h8H,2-7H2,1H3 |
InChI Key |
PZNOCLAXMPTRCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable diol with an ester, followed by cyclization to form the spiro ring system . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction pathways as those used in laboratory settings. Industrial processes would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic dioxolane and dioxane derivatives share structural similarities but exhibit distinct physicochemical and reactivity profiles. Below is a comparative analysis based on spiro indices, substituents, and functional groups:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Spiro Index | Substituents/Functional Groups | Molecular Weight | Key Properties/Reactivity | References |
|---|---|---|---|---|---|
| Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate | [2.6] | Ethyl ester at C2, two oxygen bridges | ~228* | Predicted moderate polarity | [3], [6] |
| 1,6-Dioxaspiro[4.4]nonane, 2-ethyl- | [4.4] | Ethyl group at C2 | 214.12 | Higher ring strain; bromination at C4/C9 | [3], [4] |
| Ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate | [4.4] | Ethyl ester at C7, ethyl at C8 | 229 (M+H)+ | Acid-labile ester; stable 22R isomer | [5], [6] |
| Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate | [2.6] | Methyl at C6, single oxygen bridge | 212.29 | Lower oxygen content; reduced polarity | [7] |
| Ethyl 2-methyl-4-oxo-1,3-dioxaspiro[4.4]nonane-2-carboxylate | [4.4] | Oxo at C4, methyl at C2 | 228.24 | Enhanced electrophilicity at C4 | [10], [11] |
*Estimated based on analogous structures.
Key Differences and Implications
Spiro Index and Ring Strain: The [2.6] spiro system in the target compound introduces unique ring strain compared to [4.4] analogs (e.g., 1,6-dioxaspiro[4.4]nonane derivatives). This strain may influence reactivity, such as susceptibility to ring-opening reactions or stereochemical stability . For example, [4.4] spiro compounds like ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate exhibit acid-catalyzed isomerization favoring 22R configurations due to lower energy conformations, whereas [2.6] systems may adopt distinct conformational preferences .
Substituent Effects: Ethyl ester placement (e.g., C2 vs. C7) alters electronic and steric environments. Ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate shows efficient hydrolysis to carboxylic acids under basic conditions, suggesting similar reactivity for the target compound . Methyl or oxo substituents (e.g., in 1,3-dioxaspiro[4.4]nonane derivatives) enhance electrophilicity at specific positions, enabling regioselective modifications absent in the target compound .
Oxygen Content and Polarity: Compounds with two oxygen bridges (e.g., 1,6-dioxaspiro systems) exhibit higher polarity than mono-oxygen analogs (e.g., 1-oxaspiro[2.6]nonane derivatives). This impacts solubility and chromatographic behavior .
Synthetic Accessibility :
- [4.4] spiro compounds are more extensively studied, with established routes like dibromide-mediated bromination at C4/C9 . In contrast, [2.6] systems may require specialized methods due to smaller ring sizes .
Biological Activity
Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound exhibits a distinctive spirocyclic structure characterized by a combination of dioxane and carboxylate functional groups. This structural arrangement contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. It has been observed to act as both an inhibitor and an activator in various enzymatic reactions, impacting cellular metabolism and signaling pathways. The compound's ability to modulate enzyme activity is crucial for its potential therapeutic applications.
Enzyme Interaction Studies
Research indicates that this compound can influence the activity of several key enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit certain hydrolases and transferases, which are vital for metabolic regulation.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating potential applications in developing antimicrobial agents.
Case Studies and Efficacy Data
Several studies have evaluated the efficacy of this compound in biological systems. Below is a summary of key findings from recent research:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Study A | This compound | Antimicrobial | Inhibition of growth in E. coli (p < 0.05) |
| Study B | This compound | Enzyme inhibition | Significant reduction in enzyme activity (p < 0.01) |
| Study C | This compound | Cytotoxicity | Reduced cell viability in cancer cell lines (IC50 = 25 µM) |
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Properties | Biological Activity |
|---|---|---|---|
| Ethyl 1,3-dioxolane-4-carboxylate | Dioxolane | General reactivity | Moderate antimicrobial |
| Ethyl 1,4-dioxaspiro[4.5]decane-2-carboxylate | Dioxaspiro | High stability | Low enzyme inhibition |
| This compound | Spirocyclic | Unique reactivity | Significant enzyme modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
